

Application Notes: 2-(4-Methoxyphenyl)piperazine as a Versatile Intermediate in Drug Discovery

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)piperazine

Cat. No.: B1350156

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Audience: Researchers, scientists, and drug development professionals.

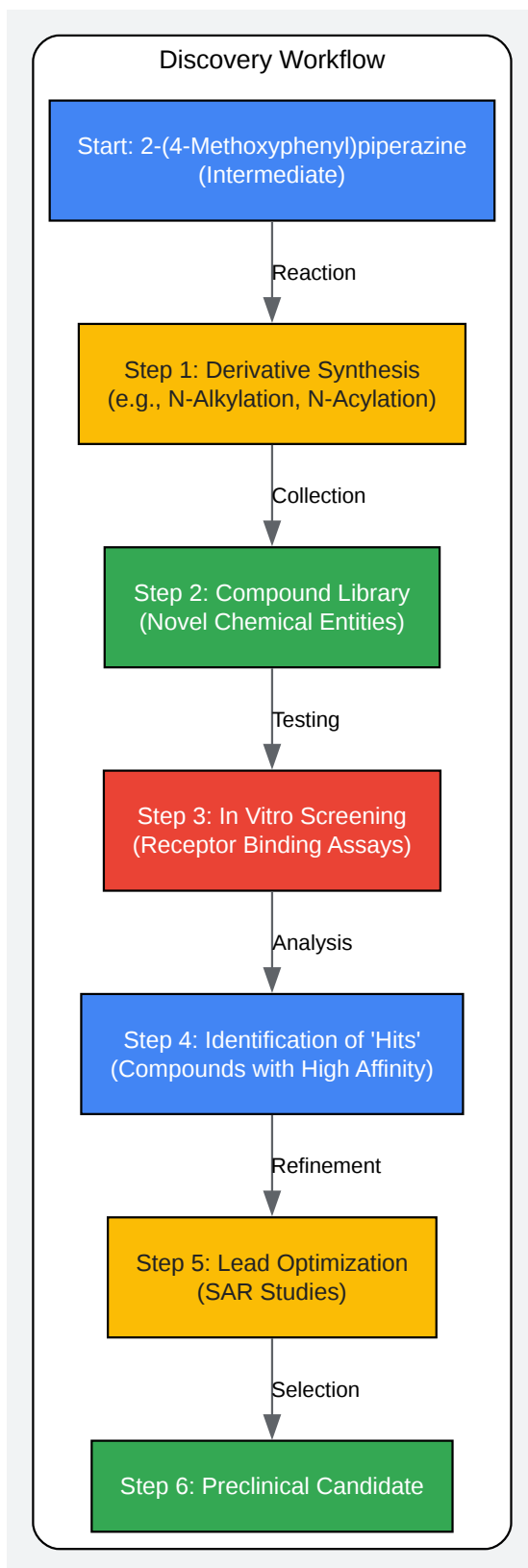
Introduction: **2-(4-Methoxyphenyl)piperazine** is a valuable heterocyclic building block widely employed as a chemical intermediate in the synthesis of novel therapeutic agents.^[1] Its structure, featuring a piperazine ring coupled with a methoxyphenyl moiety, provides a versatile scaffold for developing compounds with a wide range of pharmacological activities. This piperazine derivative is particularly significant in the field of neuroscience, serving as a key precursor for molecules targeting central nervous system (CNS) disorders such as anxiety, depression, and psychosis.^[1] The piperazine core allows for straightforward chemical modification at the nitrogen atoms, enabling the exploration of structure-activity relationships (SAR) to optimize ligand affinity, selectivity, and pharmacokinetic properties.^{[2][3][4]}

Physicochemical Properties: A summary of the key physicochemical properties of **2-(4-Methoxyphenyl)piperazine** is provided below.

Property	Value	Reference
CAS Number	91517-26-9	[1] [5] [6]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	[1] [5]
Molecular Weight	192.26 g/mol	[1] [5]
Appearance	Yellowish solid	[1]
Purity	≥ 95% (HPLC)	[1]
Storage	0-8°C, protect from light	[1] [6]

Core Applications in Drug Discovery

The primary application of **2-(4-methoxyphenyl)piperazine** lies in its use as a scaffold for generating libraries of compounds for high-throughput screening and lead optimization. The secondary amine of the piperazine ring is a convenient handle for introducing various substituents to modulate biological activity. While direct pharmacological data on **2-(4-methoxyphenyl)piperazine** is limited, its isomers, particularly 1-(2-methoxyphenyl)piperazine, are extensively studied and serve as a strong indicator of its potential. These related structures are known to be key pharmacophores for serotonergic and dopaminergic ligands.[\[7\]](#)[\[8\]](#)[\[9\]](#)



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Caption: Drug discovery workflow using the **2-(4-methoxyphenyl)piperazine** intermediate.

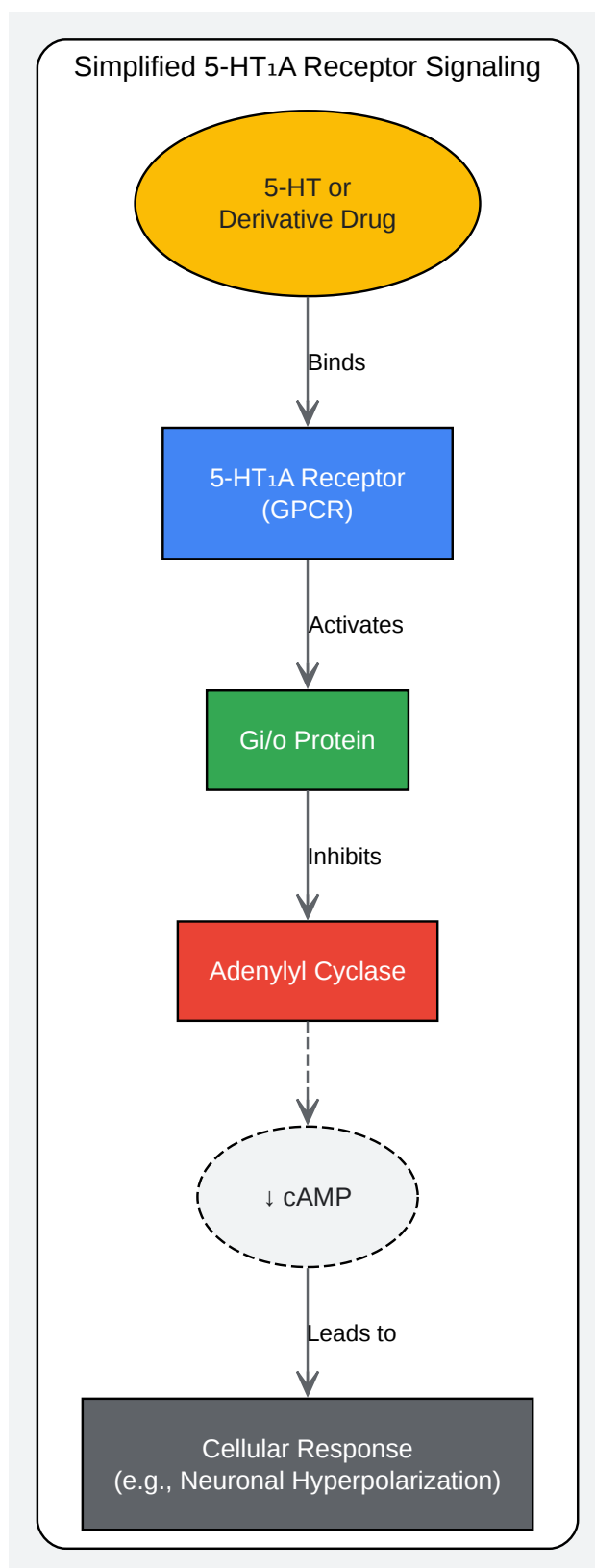
Application Example: Development of Serotonergic (5-HT) Receptor Ligands

Derivatives of methoxyphenyl-piperazine are potent ligands for serotonin (5-HT) receptors, particularly the 5-HT_{1A} and 5-HT₇ subtypes, which are implicated in mood and anxiety disorders.^{[10][11]} By modifying the **2-(4-methoxyphenyl)piperazine** core, researchers can develop selective agonists, antagonists, or partial agonists for these targets.

The table below presents biological activity data for several derivatives based on the related 1-(2-methoxyphenyl)piperazine scaffold, demonstrating the high affinity achievable with this structural motif.

Compound ID	Structure Modification	Target	K _i (nM)	Reference
Analog 1	1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-	5-HT _{1A}	< 1	[10]
5-HT ₇	34	[10]		
Analog 2 (2a)	N-substituted with cis-bicyclo[3.3.0]octane	5-HT _{1A}	0.63	[11]
Analog 3 (2f)	N-substituted with norbornane	5-HT _{1A}	0.12	[11]
Analog 4 (2h)	N-substituted with norbornene	5-HT _{1A}	0.33	[11]

Note: Data is for 1-(2-methoxyphenyl)piperazine derivatives and serves as an example of the potential for the **2-(4-methoxyphenyl)piperazine** scaffold.



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Caption: Simplified signaling pathway for the inhibitory 5-HT_{1A} receptor.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Derivatives via Alkylation

This protocol describes a general method for the N-alkylation of **2-(4-methoxyphenyl)piperazine** to introduce a variety of side chains.

Materials:

- **2-(4-Methoxyphenyl)piperazine**
- Desired alkyl halide (e.g., 1-bromo-3-chloropropane)
- Anhydrous potassium carbonate (K_2CO_3) or similar base
- Potassium iodide (KI) (catalyst)
- Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

- To a round-bottom flask, add **2-(4-methoxyphenyl)piperazine** (1.0 eq).
- Add anhydrous solvent (e.g., DMF) to dissolve the starting material.

- Add anhydrous potassium carbonate (2.0-3.0 eq) and a catalytic amount of potassium iodide (0.1 eq).
- Stir the mixture at room temperature for 15-20 minutes.
- Add the desired alkyl halide (1.1-1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
- Pour the reaction mixture into water and extract the product with a suitable organic solvent like Dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexane) to yield the pure N-substituted derivative.
- Characterize the final product using NMR (^1H , ^{13}C) and Mass Spectrometry.

(This protocol is a generalized adaptation from synthetic procedures for related piperazine derivatives[12][13])

Protocol 2: In Vitro 5-HT_{1A} Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (K_i) of newly synthesized compounds for the 5-HT_{1A} receptor.

Materials:

- Cell membranes expressing the human 5-HT_{1A} receptor.

- Radioligand: [^3H]8-OH-DPAT (a selective 5-HT_{1A} agonist).
- Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
- Non-specific binding control: 10 μM Serotonin or another high-affinity unlabeled ligand.
- Synthesized test compounds at various concentrations.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and a liquid scintillation counter.

Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add in the following order:
 - 50 μL of assay buffer (for total binding) or 50 μL of non-specific binding control.
 - 50 μL of the test compound dilution (or buffer for total and non-specific binding wells).
 - 50 μL of the radioligand ([^3H]8-OH-DPAT) at a final concentration near its K_d value (e.g., 1 nM).
 - 50 μL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 μg).
- Incubate the plates at room temperature (or 37°C) for 60 minutes.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

- Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific CPM from the total binding CPM.
- Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

(This is a standard protocol based on methodologies described for receptor binding studies of piperazine derivatives[8][11][14])

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